molecular formula C26H28N8O3 B13846851 N-Formyl Linagliptin

N-Formyl Linagliptin

Cat. No.: B13846851
M. Wt: 500.6 g/mol
InChI Key: IILRNOWSUPYXIV-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

N-Formyl Linagliptin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound would yield a carboxylic acid derivative, while reduction would yield a hydroxymethyl derivative .

Scientific Research Applications

N-Formyl Linagliptin has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formyl Linagliptin is unique due to the presence of the formyl group, which may confer distinct chemical and biological properties compared to its parent compound and other DPP-4 inhibitors. This structural modification can influence its reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C26H28N8O3

Molecular Weight

500.6 g/mol

IUPAC Name

N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]formamide

InChI

InChI=1S/C26H28N8O3/c1-4-5-13-33-22-23(30-25(33)32-12-8-9-18(14-32)27-16-35)31(3)26(37)34(24(22)36)15-21-28-17(2)19-10-6-7-11-20(19)29-21/h6-7,10-11,16,18H,8-9,12-15H2,1-3H3,(H,27,35)/t18-/m1/s1

InChI Key

IILRNOWSUPYXIV-GOSISDBHSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC=O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.